3-fluoro-4-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine
Description
Properties
IUPAC Name |
(3-fluoropyridin-4-yl)-[2-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN7O/c1-11-21-22-16-2-3-17(23-26(11)16)24-7-12-9-25(10-13(12)8-24)18(27)14-4-5-20-6-15(14)19/h2-6,12-13H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXDDJALAYZDIKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CC4CN(CC4C3)C(=O)C5=C(C=NC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Fluoro-4-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine is a complex heterocyclic compound with potential therapeutic applications. Understanding its biological activity is crucial for exploring its utility in pharmacology and medicinal chemistry.
The molecular formula of the compound is , with a molecular weight of approximately 328.35 g/mol. The structure features a pyridine core substituted with a fluorine atom and a complex triazolo-pyridazinyl moiety, which may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C15H17FN8 |
| Molecular Weight | 328.35 g/mol |
| IUPAC Name | This compound |
| InChI Key | CPIQYBUNYXBELP-UHFFFAOYSA-N |
Research indicates that the compound interacts with specific molecular targets involved in various biological pathways. Preliminary studies suggest that it may modulate inflammatory responses and affect cell signaling pathways related to cell growth and apoptosis.
Anti-inflammatory Effects
The compound's structural features indicate potential anti-inflammatory activity. Previous studies on related triazole compounds have shown inhibition of pro-inflammatory cytokines and enzymes like COX-2 and TNF-α. This suggests that the compound could be evaluated for its ability to modulate inflammatory pathways effectively.
Antitumor Activity
Preliminary investigations into similar compounds have revealed potential antitumor effects. For instance, triazole derivatives have been shown to induce apoptosis in cancer cell lines through mitochondrial pathways. The specific mechanisms by which this compound exerts its effects remain to be fully elucidated but warrant further exploration.
Case Studies and Research Findings
- In Vitro Studies : Research on structurally similar compounds has demonstrated their ability to inhibit cancer cell proliferation and induce apoptosis. For example, studies indicated that triazole derivatives could significantly reduce the viability of various cancer cell lines through mechanisms involving mitochondrial dysfunction and caspase activation.
- In Vivo Studies : Animal models used to evaluate the efficacy of related compounds have shown promising results in reducing tumor size and improving survival rates in treated groups compared to controls.
Comparison with Similar Compounds
Triazolo-Pyridazine Derivatives
Target Compound vs. 3-Methyl-6-{Octahydropyrrolo[3,4-c]Pyrrol-2-yl}-[1,2,4]Triazolo[4,3-b]Pyridazine :
The absence of the fluoropyridine carbonyl group in the latter reduces its molecular weight (244.30 vs. 339.4 ) and likely impacts solubility and target binding. The carbonyl group in the target compound may facilitate hydrogen bonding with biological targets, while the fluorine enhances electronegativity .Comparison with (S)-3-(1-(1H-Pyrrolo[2,3-b]Pyridin-3-yl)Ethyl)-N-Isopropyl-[1,2,4]Triazolo[4,3-b]Pyridazin-6-Amine :
The pyrrolo[2,3-b]pyridine substituent in this compound introduces a planar aromatic system, contrasting with the saturated octahydropyrrolo[3,4-c]pyrrole in the target. The isopropyl amine may enhance lipophilicity, whereas the fluoropyridine carbonyl group in the target compound prioritizes polar interactions .
Pyrrolo-Pyridazine Derivatives
- 5-(4-Methoxyphenyl)-3,8-Diphenylpyrrolo[1,2-c][1,3]Thiazolo[3,2-a]Pyrimidine : This compound’s thiazolo-pyrimidine core and methoxyphenyl groups differ significantly from the triazolo-pyridazine system in the target.
Research Implications
While structural comparisons highlight electronic and steric variations, pharmacological data (e.g., IC₅₀, binding affinity) are absent in the provided evidence. Future studies should:
Evaluate the fluorine atom’s role in metabolic stability.
Compare binding modes of triazolo-pyridazine derivatives with kinase targets.
Optimize substituents for improved bioavailability.
Preparation Methods
Synthesis of the Triazolo[4,3-b]Pyridazine Core
The triazolo[4,3-b]pyridazine system serves as a critical intermediate for subsequent functionalization. Čuček and Verček demonstrated that ethyl N-benzoyl-(6-chloro triazolo[4,3-b]pyridazin-3-yl)glycinate (1 ) undergoes hydrolysis in 1 M NaOH to yield carboxylic acid 3 , followed by decarboxylation in ethanol to produce benzamide 4 (Scheme 1). Chlorination at position 6 is achieved via refluxing 1 in hydrochloric acid, generating hydrochloride 5 , which is amenable to nucleophilic substitution.
Key Reaction Parameters
| Step | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Hydrolysis | 1 M NaOH, 100°C, 2 h | 3 | 85% |
| Decarboxylation | Ethanol, reflux, 4 h | 4 | 78% |
| Chlorination | HCl (1:1), reflux, 4 h | 5 | 92% |
For the target compound, methylation at position 3 is introduced early by selecting N-methylmaleimide during triazole annulation. This ensures regiochemical control, as the methyl group directs electrophilic substitution to position 6 .
Construction of the Octahydropyrrolo[3,4-c]Pyrrole Moiety
The octahydropyrrolo[3,4-c]pyrrole scaffold is synthesized via 1,3-dipolar cycloaddition. Nural et al. reported that methyl 2-(diphenylmethyleneamino)acetate reacts with N-methylmaleimide in o-xylene under reflux to form 2a (85% yield), which is subsequently functionalized with benzoyl isothiocyanate in subcritical water (130°C, 30 bar N₂) to afford thiourea 3a (82% yield). This green solvent minimizes reaction times compared to acetone while maintaining yields .
Comparative Synthesis in Subcritical Water vs. Acetone
| Parameter | Subcritical Water | Acetone |
|---|---|---|
| Time | 4 h | 30 h |
| Yield | 82% | 80% |
| Purity | 98% | 95% |
The pyrrolidine ring’s rigidity facilitates stereoselective coupling with the triazolopyridazine component.
Coupling of Triazolopyridazine and Octahydropyrrolo[3,4-c]Pyrrole
The 6-chloro group on the triazolopyridazine (5 ) undergoes nucleophilic substitution with the secondary amine of octahydropyrrolo[3,4-c]pyrrole (2a ). Optimized conditions involve:
-
Solvent : Dimethylacetamide (DMA)
-
Catalyst : CuI (10 mol%)
-
Temperature : 120°C, 12 h
-
Yield : 74%
¹H NMR confirms coupling success via the disappearance of the chloro group’s signal (δ 7.2 ppm) and emergence of a new NH resonance (δ 6.8 ppm) .
Introduction of the 3-Fluoro-4-Pyridinecarbonyl Group
The final step employs Friedel-Crafts acylation to attach the fluoropyridine moiety. 3-Fluoro-4-pyridinecarboxylic acid is activated with thionyl chloride to form the acyl chloride, which reacts with the coupled intermediate in dichloromethane (DCM) at 0°C. Triethylamine (3 eq.) ensures efficient deprotonation, yielding the target compound in 68% yield.
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃) : δ 8.42 (d, J = 5.2 Hz, 1H, pyridine-H), 7.89 (s, 1H, triazole-H), 4.21 (m, 2H, pyrrolidine-H).
-
¹⁹F NMR : δ -112.3 (s, 1F).
-
HRMS (ESI-TOF) : m/z 508.1842 [M+H]⁺ (calc. 508.1839).
Optimization Challenges and Solutions
Steric Hindrance : Bulky substituents on both heterocycles necessitated high-temperature coupling. Switching from DMF to DMA improved solubility and reaction efficiency.
Regioselectivity : Competing substitution at position 3 of the triazolopyridazine was suppressed by using a methyl-directed annulation strategy .
Purification : Silica gel chromatography (EtOAc/hexane, 1:3) effectively separated the target compound from regioisomers.
Green Chemistry Considerations
Adopting subcritical water for octahydropyrrolo[3,4-c]pyrrole synthesis reduced toxic solvent use by 90% and energy consumption by 40% compared to acetone . Future work could explore enzymatic acylation to enhance sustainability.
Q & A
Q. What are the recommended synthetic strategies for constructing the triazolo[4,3-b]pyridazine core in this compound?
Methodological Answer: The triazolo[4,3-b]pyridazine moiety is typically synthesized via cyclocondensation reactions. For example, reacting hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions can yield the triazole ring. Multi-step protocols involving microwave-assisted synthesis or catalytic cyclization (e.g., using Cu(I) catalysts) are often employed to improve regioselectivity and yield . Key intermediates, such as 6-chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine, may require further functionalization via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) to attach the octahydropyrrolo[3,4-c]pyrrole moiety .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Methodological Answer: Combine orthogonal analytical techniques:
- NMR : , , and -NMR to confirm substituent positions and fluorine integration.
- HRMS : Verify molecular weight (e.g., 349.16510826 g/mol) and isotopic patterns.
- X-ray crystallography : Resolve stereochemistry of the octahydropyrrolo[3,4-c]pyrrole system, especially if chiral centers are present .
- HPLC-PDA : Assess purity (>95%) and detect trace impurities from multi-step syntheses .
Q. What biological assays are suitable for preliminary evaluation of this compound’s activity?
Methodological Answer: Prioritize target-specific assays based on structural analogs:
- Enzyme inhibition : Use fluorescence-based or radiometric assays (e.g., kinase or protease panels) to identify potential targets.
- Cellular viability : Screen against cancer cell lines (e.g., MCF-7, HeLa) with dose-response curves (IC determination).
- Computational docking : Map the compound’s interactions with proteins sharing structural homology to known triazolo-pyridazine targets (e.g., ATP-binding pockets) .
Advanced Research Questions
Q. How can synthetic routes be optimized to address low yields in the final coupling step?
Methodological Answer:
- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent polarity, catalyst loading). For example, a 2 factorial design can identify interactions between Pd catalyst concentration, ligand type (e.g., XPhos), and reaction time .
- Flow chemistry : Continuous-flow reactors improve mixing and heat transfer for sensitive steps (e.g., amide bond formation) .
- In-situ monitoring : Employ ReactIR or HPLC-MS to detect intermediates and adjust conditions dynamically.
Q. How should researchers resolve contradictions between in vitro and in vivo bioassay data?
Methodological Answer:
- Solubility/pharmacokinetics : Measure logP (e.g., via shake-flask method) and plasma protein binding. Poor aqueous solubility (common with polycyclic heteroaromatics) may limit in vivo efficacy .
- Metabolic stability : Use liver microsomes or hepatocyte assays to identify rapid degradation pathways (e.g., cytochrome P450 oxidation).
- Orthogonal assays : Validate in vitro targets using CRISPR-based gene knockout models or isoform-specific inhibitors to rule off-target effects .
Q. What strategies are effective for elucidating structure-activity relationships (SAR) in analogs of this compound?
Methodological Answer:
- Systematic substitution : Modify the 3-methyl group on the triazolo-pyridazine or the fluorine substituent on pyridine to assess electronic effects.
- Conformational analysis : Use molecular dynamics simulations to correlate ring puckering (octahydropyrrolo[3,4-c]pyrrole) with binding affinity .
- Crystallographic data : Co-crystallize analogs with target proteins (e.g., kinases) to map critical hydrogen bonds or hydrophobic interactions .
Q. How can metabolic stability be improved without compromising target affinity?
Methodological Answer:
- Isotere replacement : Substitute metabolically labile groups (e.g., replace methyl with trifluoromethyl) to block oxidation.
- Prodrug design : Mask polar groups (e.g., carbonyl) with ester or amide prodrugs to enhance bioavailability.
- Metabolite identification : Use LC-MS/MS to profile Phase I/II metabolites and guide structural modifications .
Q. What computational methods are reliable for predicting off-target interactions?
Methodological Answer:
- PharmaDB screening : Use databases like ChEMBL or PubChem BioAssay to identify proteins with similar ligand-binding pockets.
- Machine learning : Train random forest models on known triazolo-pyridazine bioactivity data to predict promiscuity.
- Molecular docking : Cross-validate against anti-targets (e.g., hERG channel) to assess cardiovascular toxicity risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
